Ferristatin II

Description

Properties

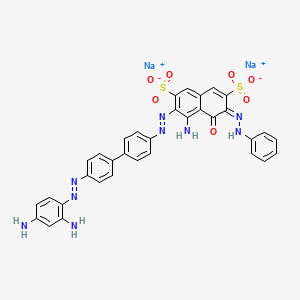

Molecular Formula |

C34H25N9Na2O7S2 |

|---|---|

Molecular Weight |

781.7 g/mol |

IUPAC Name |

disodium;(6E)-4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,39H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/b41-38?,42-40?,43-33-;; |

InChI Key |

OLVNAWLXZDRGPL-RXQMZGKISA-L |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Synonyms |

ferristatin II NSC8679 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Ferristatin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferristatin II, a small molecule inhibitor of iron uptake, exerts its primary mechanism of action by inducing the degradation of Transferrin Receptor 1 (TfR1). This action disrupts cellular iron homeostasis, leading to a cascade of downstream effects with potential therapeutic applications in iron-overload disorders and diseases characterized by iron-dependent cell death, such as ferroptosis. This technical guide provides an in-depth exploration of the molecular pathways, experimental validation, and quantitative parameters associated with this compound's activity.

Primary Mechanism: TfR1 Degradation via a Non-Classical Pathway

This compound induces the down-regulation of TfR1, the primary receptor responsible for transferrin-mediated iron uptake in most cells.[1][2][3] This is not achieved through competitive binding inhibition but by promoting the internalization and subsequent degradation of the receptor.[4]

Clathrin- and Dynamin-Independent Endocytosis

The canonical pathway for TfR1 internalization is clathrin-mediated endocytosis.[1][4] However, this compound triggers an alternative route. Studies have demonstrated that the degradation of TfR1 induced by this compound is independent of both clathrin and dynamin, key components of the classical endocytic machinery.[2][4] This was confirmed in experiments where siRNA-mediated knockdown of clathrin did not impede this compound's effect on TfR1 levels.[4] Furthermore, the process is not dependent on the structural domains of TfR1 that are necessary for its interaction with the clathrin pathway.[1][2][3]

Involvement of Lipid Rafts and Lysosomal Degradation

The alternative endocytic pathway engaged by this compound is sensitive to cholesterol-depleting agents, implicating the involvement of lipid rafts.[1][2][4] Treatment with nystatin (B1677061), a lipid raft disruptor, reverses the this compound-induced degradation of TfR1.[1][5] Once internalized via this lipid raft-mediated pathway, the receptor is targeted for degradation in lysosomes. This is supported by evidence showing that lysosomal inhibitors, such as bafilomycin A₁, block the degradation of TfR1 in the presence of this compound.[1][2] Some studies also suggest a role for the proteasomal pathway in this degradation process.[4]

Quantitative Analysis of this compound Activity

The inhibitory and degradative effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line | Conditions | Reference |

| IC₅₀ for ⁵⁵Fe Uptake | ~12 µM | HeLa | 4-hour treatment with ⁵⁵Fe-Tf | [1][5] |

| TfR1 Degradation | ~60-70% reduction | HeLa | 4 hours with 50 µM this compound | [1][4] |

| TfR1 Degradation | >65% reduction | HeLa | 4 hours with 50 µM Ferristatin | [4] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Dosage | Treatment Duration | Effect | Organism | Reference |

| Serum Iron | 0.2, 10, 40 mg/kg | 4 days | Significantly reduced | Rat | [1][5] |

| Transferrin Saturation | 0.2, 10, 40 mg/kg | 4 days | Significantly reduced | Rat | [1][5] |

| Liver TfR1 Protein | 40 mg/kg | 4 days | ~50% decrease | Rat | [1] |

| Hepatic Non-Heme Iron | Up to 40 mg/kg | 4 days | No significant change | Rat | [1] |

| Intestinal ⁵⁹Fe Uptake | 40 mg/kg | 4 days | Reduced | Rat | [1][3] |

| Hepatic Hepcidin (B1576463) mRNA | 40 mg/kg | Not specified | ~9-fold increase | Rat | [1] |

Table 2: In Vivo Effects of this compound in Rats

Downstream Signaling and Systemic Effects

The degradation of TfR1 by this compound initiates a signaling cascade that leads to systemic changes in iron metabolism, primarily through the regulation of hepcidin.

Induction of Hepcidin Expression

In vivo studies in rats have shown that treatment with this compound leads to a significant increase in the hepatic expression of hepcidin, the master regulator of systemic iron homeostasis.[1][3][6] This is a key finding, as it explains the observed decrease in serum iron and transferrin saturation despite the lack of change in liver iron stores.[1][3] The proposed mechanism involves the liberation of HFE from its association with TfR1. With TfR1 degraded, HFE is free to interact with Transferrin Receptor 2 (TfR2), initiating a signaling cascade that upregulates hepcidin synthesis.[1][2] This induction of hepcidin occurs even in a state of hypoferremia.[1][2] this compound has been shown to synergize with BMP6 and IL-6 to enhance hepcidin expression.[6]

Effects on Other Iron Transporters

While the primary target of this compound is TfR1, it has also been shown to affect other iron transporters. It can inhibit iron transport by the Divalent Metal Transporter 1 (DMT1) and induce its internalization from the plasma membrane, also via a clathrin-independent pathway.[1][7] This effect on DMT1 likely contributes to the observed reduction in intestinal iron absorption.[1] Importantly, this compound does not cause the degradation of TfR2 or HFE.[1]

Role in Ferroptosis

Recent studies have highlighted a role for this compound in the context of ferroptosis, an iron-dependent form of programmed cell death. By reducing cellular iron availability through TfR1 degradation, this compound can suppress ferroptosis.[8][9][10] It has been shown to attenuate traumatic brain injury-induced lipid peroxidation and neuronal apoptosis by inhibiting ferroptosis.[5][8][9] In HepG2 cells, this compound was found to alleviate ferroptosis by regulating the BMP6/SMAD signaling pathway.[11]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows associated with this compound.

Caption: this compound induces TfR1 internalization via lipid rafts.

Caption: Downstream signaling cascade leading to hepcidin induction.

Caption: A typical experimental workflow to study this compound's effects.

Key Experimental Protocols

Cellular ⁵⁵Fe Uptake Assay

-

Cell Culture: Plate HeLa cells and grow to desired confluency.

-

Pre-treatment: Wash cells with serum-free medium.

-

Treatment: Incubate cells with varying concentrations of this compound (e.g., 0-100 µM) in the presence of 40 nM ⁵⁵Fe-labeled transferrin (⁵⁵Fe-Tf) for 4 hours at 37°C.[1]

-

Washing: Wash cells three times with ice-cold phosphate-buffered saline (PBS) containing 1 mM MgCl₂ and 0.1 mM CaCl₂ (PBS++) to remove unbound ⁵⁵Fe-Tf.[1][4]

-

Lysis: Lyse the cells.

-

Quantification: Measure the cell-associated radioactivity using a scintillation counter to determine the amount of iron uptake.

Western Blot Analysis for TfR1 Levels

-

Cell Treatment: Treat HeLa cells with this compound (e.g., 50 µM) for a specified time course (e.g., 0-6 hours) or with varying concentrations for a fixed time (e.g., 4 hours).[1][4]

-

Lysis: Wash cells with ice-cold PBS++ and lyse in NET lysis buffer (150 mM NaCl, 5 mM EDTA, 10 mM Tris [pH 7.4], 1% Triton X-100).[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 50 µg) onto a 7.5% SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a nitrocellulose or PVDF membrane.[4]

-

Immunoblotting: Block the membrane and then probe with a primary antibody against TfR1. A loading control, such as actin or tubulin, should also be probed.

-

Detection: Use a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.

-

Densitometry: Quantify the band intensities to determine the relative levels of TfR1.

Nystatin and Bafilomycin A₁ Inhibition Studies

-

Pre-treatment with Inhibitors:

-

This compound Treatment: Add this compound (e.g., 50 µM) to the inhibitor-containing medium and incubate for 4 hours.

-

Analysis: Perform Western blot analysis for TfR1 levels as described above to assess whether the degradation is blocked.

Conclusion

This compound represents a valuable chemical probe for studying iron metabolism and a potential therapeutic lead. Its unique mechanism of action, centered on the clathrin-independent, lipid raft-mediated degradation of Transferrin Receptor 1, offers a novel approach to modulating cellular iron levels. The downstream induction of hepcidin further underscores its systemic effects on iron homeostasis. The growing body of evidence for its role in suppressing ferroptosis opens new avenues for its application in a range of diseases, from neurodegenerative disorders to cancer. This guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies that form the basis of our current understanding of this compound.

References

- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound Inhibits Ferroptosis by Regulating the Bone Morpho...: Ingenta Connect [ingentaconnect.com]

The Function of Ferristatin II: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferristatin II, a small molecule inhibitor, has emerged as a significant tool in the study of iron metabolism and ferroptosis. Its primary mechanism of action involves the downregulation of Transferrin Receptor-1 (TfR1), a key protein responsible for cellular iron uptake. By inducing the degradation of TfR1, this compound effectively reduces intracellular iron levels, a function with profound implications for both therapeutic development and basic research. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, its role in the context of ferroptosis, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a potent inhibitor of iron uptake.[1] Initially identified through the screening of small molecule libraries, it has been characterized as an agent that promotes the degradation of Transferrin Receptor-1 (TfR1).[2][3] This activity disrupts the primary pathway for iron acquisition by most cells, leading to a reduction in intracellular iron levels. This modulation of iron homeostasis makes this compound a valuable molecule for investigating iron-dependent cellular processes and a potential therapeutic agent for conditions associated with iron overload or dysregulation.

Core Mechanism of Action: TfR1 Degradation

The principal function of this compound is to induce the degradation of TfR1.[2][3] This process is distinct from the canonical clathrin-mediated endocytosis pathway typically associated with TfR1 trafficking.

Key characteristics of this compound-induced TfR1 degradation include:

-

Clathrin-Independence: The degradation pathway initiated by this compound does not rely on clathrin, a key protein in the formation of endocytic vesicles for the classical pathway.[2][3]

-

Lipid Raft Dependence: The process is sensitive to nystatin, an agent that disrupts lipid rafts, indicating that this compound mediates TfR1 degradation through these specialized membrane microdomains.[2][3]

-

Lysosomal Involvement: The degradation of TfR1 upon this compound treatment is blocked by lysosomal inhibitors such as bafilomycin A1, suggesting that the receptor is ultimately targeted to the lysosome for breakdown.[2]

This alternative degradation pathway provides a novel mechanism for modulating cellular iron uptake.

Quantitative Data Summary

The efficacy of this compound has been quantified in various studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line | Experimental Conditions | Reference |

| IC50 for 55Fe Uptake Inhibition | ~12 µM | HeLa | 4-hour treatment with this compound in the presence of 55Fe-Tf. | [2] |

| In Vivo Study Parameter | Animal Model | Dosage | Duration | Observed Effects | Reference |

| Serum Iron Levels | Rats | 0.2, 10, and 40 mg/kg | 2 and 4 days | Reduced serum iron levels and transferrin saturation. | [1][4] |

| Liver TfR1 Levels | Rats | Up to 40 mg/kg | 4 days | ~50% decrease in TfR1 protein levels in the liver. | [4] |

| Intestinal 59Fe Uptake | Rats | Not specified | Not specified | Reduced intestinal iron uptake. | [5] |

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Given its function in reducing cellular iron, this compound has been investigated as a modulator of ferroptosis.

Studies have shown that this compound exhibits a neuroprotective effect by suppressing ferroptosis.[5] In models of traumatic brain injury, this compound has been demonstrated to:

-

Reduce neuronal apoptosis and lipid peroxidation.[1]

-

Decrease the number of cortical iron deposits.[1]

-

Show anti-ferroptotic action in cell culture models when challenged with iron overload.[5]

By inhibiting iron uptake through TfR1 degradation, this compound limits the availability of intracellular iron required for the Fenton reaction and subsequent lipid peroxidation, which are central to the execution of ferroptosis.

Signaling Pathways and Experimental Workflows

This compound-Induced TfR1 Degradation Pathway

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. bosterbio.com [bosterbio.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]

- 5. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferristatin II: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferristatin II, also known by its dye name Chlorazol Black or as NSC8679, has emerged as a significant small molecule inhibitor of iron uptake with potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound. It is designed to serve as a comprehensive resource for researchers in the fields of chemical biology, pharmacology, and drug development. This document details the experimental protocols utilized in its characterization, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows.

Discovery and Biological Activity

This compound was identified as a potent inhibitor of transferrin-mediated iron uptake, acting in a manner analogous to the originally discovered ferristatin (NSC30611).[1][2][3] Its discovery stemmed from the screening of small molecule libraries for compounds that could modulate cellular iron homeostasis.[3]

Mechanism of Action: Inhibition of Iron Uptake

This compound exerts its inhibitory effect on iron uptake by inducing the degradation of Transferrin Receptor 1 (TfR1).[1][2] This process is distinct from the classical clathrin-mediated endocytosis pathway typically associated with TfR1 trafficking.[3][4] Instead, this compound promotes the internalization of TfR1 through a nystatin-sensitive lipid raft pathway, leading to its subsequent degradation in lysosomal compartments.[1][2] This reduction in cell surface TfR1 levels results in decreased uptake of iron-bound transferrin.[1] Dose-dependent inhibition of cellular 55Fe uptake was observed in HeLa cells treated with this compound, with an IC50 value of approximately 12 µM.[3]

Induction of Hepcidin (B1576463) Expression

Beyond its direct effect on TfR1, this compound has been shown to increase the expression of hepcidin, the master regulator of systemic iron homeostasis.[5] This effect is observed both in vivo in rats and in vitro.[5] The induction of hepcidin appears to be associated with the activation of Stat3 signaling.[5] By promoting the degradation of TfR1, this compound is thought to liberate HFE to bind to TfR2, initiating a signaling cascade that upregulates hepcidin synthesis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 for 55Fe Uptake Inhibition | HeLa | ~12 µM | [3] |

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Dosage | Effect | Reference |

| Serum Iron Levels | 0.2, 10, and 40 mg/kg | Reduced | |

| Transferrin Saturation | 0.2, 10, and 40 mg/kg | Reduced | |

| Intestinal 59Fe Uptake | Not specified | Reduced | [2] |

| Hepatic Hepcidin Expression | Not specified | Increased | [5] |

| Liver Non-heme Iron Stores | Not specified | No change | [2] |

Chemical Synthesis

This compound is chemically known as Chlorazol Black or Direct Black 38.[6] It is a trisazo dye based on a benzidine (B372746) scaffold.[6] The manufacturing process involves a series of diazotization and coupling reactions.

Synthetic Pathway

The synthesis of this compound can be summarized as follows:

-

Diazotization of Benzidine Derivative: The process starts with the double nitriding of 4-(4-Aminophenyl)benzenamine.

-

First Coupling Reaction: The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions.

-

Second Diazotization and Coupling: Aniline is diazotized and then coupled to the product from the first coupling reaction under alkaline conditions, specifically at the adjacent position of the 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid moiety.

-

Final Coupling Reaction: The intermediate product is then coupled with Benzene-1,3-diamine to yield the final this compound molecule.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Cellular Iron Uptake Assay

-

Cell Culture: HeLa cells are cultured in appropriate media and seeded in multi-well plates.

-

Treatment: Cells are washed and incubated with serum-free medium containing varying concentrations of this compound for a specified period (e.g., 4 hours).

-

55Fe-Transferrin Incubation: 55Fe-labeled transferrin is added to the media, and cells are incubated to allow for iron uptake.

-

Washing: Cells are washed with ice-cold buffer to remove extracellular 55Fe-transferrin.

-

Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify iron uptake.

Western Blot Analysis for TfR1 Degradation

-

Cell Treatment: Cells are treated with this compound at various concentrations and for different time points.

-

Cell Lysis: Cells are lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for TfR1. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Actin or another housekeeping protein is used as a loading control.

Quantitative Real-Time PCR (qPCR) for Hepcidin Gene Expression

-

RNA Isolation: Total RNA is isolated from liver tissue or treated cells using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the hepcidin gene and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the hepcidin gene is calculated using the ΔΔCt method.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: this compound signaling pathway leading to TfR1 degradation.

Caption: Experimental workflow for characterizing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]

- 4. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]

- 6. worlddyevariety.com [worlddyevariety.com]

Ferristatin II: A Technical Guide to its Chemical Properties and Biological Activity

An In-depth Analysis for Researchers and Drug Development Professionals

Ferristatin II, also known by its synonyms Chlorazol Black, C.I. 30235, and NSC 8679, is a small molecule that has garnered significant interest in the scientific community for its role as a potent inhibitor of iron uptake.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.

Core Chemical Properties

A summary of the key chemical identifiers and properties of this compound is presented below, providing a foundational understanding of the molecule for researchers.

| Property | Value | Reference |

| CAS Number | 1937-37-7 | [1] |

| Synonyms | Chlorazol Black, C.I. 30235, NSC 8679 | [1] |

| Molecular Formula | C₃₄H₂₅N₉O₇S₂ • 2Na | [1] |

| Molecular Weight | 781.7 g/mol | [1] |

| Solubility | 1 mg/mL in PBS (pH 7.2) | [1] |

| InChI Key | XRPLBRIHZGVJIC-UHFFFAOYSA-L | [1] |

| SMILES | O=S([O-])(C1=CC2=CC(S(=O)([O-])=O)=C(C(N)=C2C(O)=C1N=NC3=CC=CC=C3)N=NC4=CC=C(C5=CC=C(N=NC6=CC=C(C=C6N)N)C=C5)C=C4)=O.[Na+].[Na+] | [1] |

Mechanism of Action: A Dual Approach to Iron Regulation

This compound exerts its biological effects primarily through the inhibition of iron uptake, with a reported IC₅₀ of approximately 12 µM.[1] Its mechanism is multifaceted, involving both the direct downregulation of the transferrin receptor 1 (TfR1) and the systemic regulation of iron homeostasis through hepcidin (B1576463) induction.

Transferrin Receptor 1 Degradation

The primary molecular action of this compound is the induction of transferrin receptor 1 (TfR1) degradation.[2][3][4] Unlike the canonical clathrin-mediated endocytosis pathway for TfR1 trafficking, this compound promotes the internalization of TfR1 through a nystatin-sensitive lipid raft pathway.[2][3][4] Following internalization via this alternative route, the receptor is targeted for degradation within lysosomal compartments, leading to a reduction in the cell's capacity for iron uptake.[4][5] Interestingly, the presence of transferrin (Tf), the natural ligand for TfR1, can block the degradative effect of this compound, suggesting that ligand binding interferes with the drug's activity.[2][3]

Caption: this compound induces TfR1 degradation via a lipid raft pathway.

Induction of Hepcidin Expression

In addition to its direct effect on TfR1, this compound also modulates systemic iron levels by inducing the expression of hepcidin, the master regulator of iron metabolism.[2][5] Treatment with this compound leads to increased hepatic hepcidin expression both in vivo and in vitro.[5] Mechanistically, the degradation of TfR1 by this compound is thought to liberate the HFE protein, allowing it to interact with transferrin receptor 2 (TfR2). This interaction initiates a signaling cascade that culminates in increased hepcidin synthesis.[4] Furthermore, this compound has been observed to synergize with bone morphogenetic protein 6 (BMP6) and interleukin-6 (IL-6) to enhance hepcidin expression, though the exact signaling pathway remains to be fully elucidated.[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]

- 5. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ferristatin II in Clathrin-Independent Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Ferristatin II, a small molecule inhibitor of iron uptake, and its mechanism of action centered on clathrin-independent endocytosis (CIE). This compound induces the degradation of Transferrin Receptor-1 (TfR1) by redirecting it to a lipid raft-mediated endocytic pathway, bypassing the classical clathrin-dependent route. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound as a tool to study CIE and as a potential therapeutic agent.

Introduction to this compound and Clathrin-Independent Endocytosis

This compound is a small molecule that has been identified as an inhibitor of transferrin-mediated iron uptake.[1][2] Its primary mechanism of action involves the downregulation of Transferrin Receptor-1 (TfR1), a key protein in cellular iron acquisition.[1][2] Unlike the constitutive clathrin-mediated endocytosis (CME) of TfR1, this compound induces receptor internalization and subsequent degradation through a clathrin-independent pathway.[1][2] This process is dependent on the integrity of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[1][2]

Clathrin-independent endocytosis (CIE) encompasses a diverse set of internalization mechanisms that do not rely on the formation of a clathrin coat.[3][4][5][6] These pathways are crucial for the uptake of various molecules, including some toxins, pathogens, and cellular receptors like GPI-anchored proteins.[3][4][5][6] Key CIE pathways include caveolae-mediated endocytosis, and pathways dependent on small GTPases such as Cdc42, RhoA, and Arf6.[4] The action of this compound provides a specific example of pharmacologically induced CIE, making it a valuable tool for studying these alternative endocytic routes.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the efficacy of this compound in cellular models.

| Parameter | Value | Cell Line | Conditions | Reference |

| IC50 for ⁵⁵Fe Uptake Inhibition | ~12 µM | HeLa | 4-hour treatment with ⁵⁵Fe-Tf | [1][7] |

| Effective Concentration for TfR1 Degradation | 50 µM | HeLa, TRVb | 4-hour treatment | [1][7][8] |

| Time-dependent TfR1 Degradation | ~60-70% reduction | HeLa | 4-hour treatment with 50 µM this compound | [7] |

Table 1: In Vitro Efficacy of this compound.

| Inhibitor | Concentration | Effect on this compound-induced TfR1 Degradation | Cell Line | Reference |

| Nystatin (B1677061) | 25 µg/mL | Inhibition | HeLa | [5] |

| Bafilomycin A₁ | 10 nM | Inhibition (implicates lysosomal degradation) | Not specified | [5] |

Table 2: Inhibition of this compound-induced TfR1 Degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: HeLa, TRVb (a CHO cell line derivative), and Hep3B cells are commonly used.[1][5]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for HeLa) supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.[6]

-

This compound Treatment:

Western Blotting for TfR1 Degradation

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]

-

SDS-PAGE and Transfer:

-

Mix ~50 µg of protein lysate with Laemmli sample buffer and heat at 90-100°C for 5-10 minutes.[10]

-

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against TfR1 (e.g., sheep anti-TfR1) overnight at 4°C.[5]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system.

-

Normalize TfR1 band intensity to a loading control like actin.[5]

-

⁵⁵Fe Uptake Assay

-

Cell Preparation: Plate cells in multi-well plates and allow them to adhere.

-

Treatment: Treat cells with varying concentrations of this compound for 4 hours at 37°C in the presence of ⁵⁵Fe-labeled transferrin (⁵⁵Fe-Tf).[5][7]

-

Washing: After incubation, wash the cells extensively with ice-cold PBS to remove unbound ⁵⁵Fe-Tf.[8]

-

Lysis and Scintillation Counting:

Nystatin Inhibition Assay

-

Pre-treatment: Pre-treat cells with nystatin (e.g., 25 µg/mL) for 20-30 minutes at 37°C to disrupt lipid rafts.[2][5]

-

Co-treatment: Add this compound to the nystatin-containing medium and incubate for the desired time (e.g., 4 hours).[5]

-

Analysis: Analyze TfR1 levels by Western blotting as described in section 3.2.

Signaling Pathways and Mechanisms

This compound-Induced TfR1 Endocytosis and Degradation

This compound induces the internalization of TfR1 through a clathrin-independent, lipid raft-dependent pathway, leading to its degradation. The precise signaling cascade initiated by this compound at the plasma membrane is not fully elucidated but is known to be sensitive to cholesterol depletion.

Indirect Signaling Effect on Hepcidin (B1576463) Expression

This compound-induced degradation of TfR1 has a downstream effect on iron homeostasis by modulating hepcidin expression. This is thought to occur through the liberation of HFE from TfR1, allowing it to interact with TfR2 and initiate a signaling cascade that upregulates hepcidin synthesis.[5][11]

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on TfR1 degradation.

Conclusion

This compound serves as a specific and potent inducer of clathrin-independent endocytosis of the Transferrin Receptor-1. Its mechanism, which is reliant on lipid raft integrity, offers a unique avenue for dissecting the molecular machinery of CIE pathways. The provided data and protocols in this guide offer a solid foundation for researchers to utilize this compound in their studies of endocytosis, iron metabolism, and for the development of novel therapeutic strategies targeting these processes. Further investigation is warranted to elucidate the precise signaling intermediates that link this compound binding to the initiation of TfR1 internalization.

References

- 1. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocytosis mechanism of a novel proteoglycan, extracted from Ganoderma lucidum , in HepG2 cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07520K [pubs.rsc.org]

- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]

- 5. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nystatin Slow-Whole-Cell [labs.biology.ucsd.edu]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 11. Cholesterol sequestration by nystatin enhances the uptake and activity of endostatin in endothelium via regulating distinct endocytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Lipid Rafts in the Mechanism of Ferristatin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferristatin II is a small molecule inhibitor of iron uptake that exerts its effects through a novel, lipid raft-dependent mechanism. This technical guide provides an in-depth analysis of the molecular processes governed by this compound, with a specific focus on the indispensable role of lipid raft microdomains in its action. We will dissect the signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams to elucidate the complex interplay between this compound, Transferrin Receptor 1 (TfR1), and cellular iron homeostasis.

Introduction: this compound and Iron Homeostasis

Iron is a vital element for numerous cellular processes, but its excess can be toxic. Cellular iron levels are meticulously regulated, primarily through the control of iron uptake, storage, and export. The transferrin-transferrin receptor 1 (TfR1) pathway is the main route for iron entry into most cells. This compound has been identified as a potent inhibitor of this pathway.[1][2] Unlike classical inhibitors, this compound does not directly block the receptor's binding site but instead induces its degradation.[2] This action is intricately linked to specialized microdomains of the plasma membrane known as lipid rafts. These cholesterol- and sphingolipid-rich domains act as organizing platforms for signaling molecules, and as we will explore, they are central to the endocytic pathway hijacked by this compound.[1][2][3]

Mechanism of Action: A Lipid Raft-Centric Pathway

The primary mechanism of this compound is the downregulation and degradation of TfR1.[1][2][4] This process diverts from the well-established clathrin-mediated endocytosis pathway typically used by TfR1.[2][5][6] Instead, this compound promotes the internalization of TfR1 through a clathrin-independent, lipid raft-mediated mechanism.[1][2][5] Evidence strongly supports this, as the degradation of TfR1 induced by this compound is sensitive to cholesterol-depleting agents like nystatin (B1677061) and filipin, which are known to disrupt the integrity of lipid rafts.[2][5][7] Furthermore, TfR1 mutants that are defective in clathrin-pathway interactions are still susceptible to this compound-induced degradation, reinforcing the involvement of an alternative pathway.[2][5]

Following internalization via lipid rafts, the receptor is trafficked to lysosomes for degradation, a step that can be blocked by lysosomal inhibitors such as bafilomycin A₁.[2][5] This reduction in surface TfR1 levels leads to a significant decrease in the cell's ability to take up transferrin-bound iron.[2][5]

In addition to its effect on TfR1, this compound has also been shown to induce the internalization of the Divalent Metal Transporter 1 (DMT1), another key protein in iron uptake, further contributing to its iron-inhibitory effects.[8][9]

Downstream Signaling: Upregulation of Hepcidin (B1576463)

The degradation of TfR1 in the liver has profound systemic effects on iron metabolism, primarily through the regulation of the hormone hepcidin.[1][2][5] Under normal conditions, the hemochromatosis protein (HFE) is bound to TfR1. The degradation of TfR1 induced by this compound liberates HFE.[2][5] This free HFE is then able to bind to Transferrin Receptor 2 (TfR2), initiating a signaling cascade that leads to a significant increase in the transcription and synthesis of hepcidin in the liver.[2][5]

Hepcidin is the master regulator of systemic iron homeostasis. It acts by binding to the iron exporter ferroportin on the surface of enterocytes and macrophages, inducing its internalization and degradation.[1] This blocks dietary iron absorption and the release of iron from stores, leading to the characteristic hypoferremia (low serum iron) observed in vivo upon this compound administration.[1][2][4] Interestingly, this upregulation of hepcidin occurs even in the presence of low serum iron, a condition that would normally suppress hepcidin production.[2][5] In vivo studies have also indicated an activation of the STAT3 signaling pathway, though its precise role as a direct cause or a consequence of hepcidin induction by this compound requires further investigation.[1]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ for ⁵⁵Fe Uptake Inhibition | HeLa | ~12 µM | [2][5] |

Table 1: In Vitro Efficacy of this compound. This table shows the half-maximal inhibitory concentration (IC₅₀) for this compound in reducing transferrin-mediated iron uptake in a human cell line.

| Parameter | Treatment Group | Result | Reference |

| Serum Iron | This compound-treated rats | Significant Decrease | [1] |

| Transferrin Saturation | This compound-treated rats | Significant Decrease | [1] |

| Splenic Iron | This compound-treated rats | Increased | [1] |

| Hepatic Hepcidin mRNA | This compound-treated rats | ~4-fold Increase | [1] |

| Hepatic Hepcidin mRNA | This compound-treated rats | ~9-fold Increase | [2][5] |

Table 2: In Vivo Effects of this compound in Rats. This table outlines the significant changes in systemic iron parameters and hepatic hepcidin expression following the administration of this compound to rats.

Key Experimental Protocols

TfR1 Degradation Assay via Western Blot

This protocol is used to assess the effect of this compound on TfR1 protein levels.

-

Cell Culture: Plate HeLa cells and grow to 70-80% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[6]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for a specified time (e.g., 4 hours).[2][5]

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[6]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against TfR1. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase. A primary antibody against a loading control (e.g., actin) should be used on the same blot to ensure equal loading.[2][5]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative decrease in TfR1 levels.[6]

Lipid Raft Disruption Assay

This experiment demonstrates the dependence of this compound's action on intact lipid rafts.

-

Cell Culture: Culture cells as described in Protocol 5.1.

-

Pre-treatment: Pre-treat cells with a lipid raft disrupting agent, such as nystatin (e.g., 50 µg/mL) or filipin, for a specified time (e.g., 30-60 minutes) to deplete membrane cholesterol.[2][5][7]

-

This compound Treatment: Add this compound to the media (already containing the disrupting agent) and incubate for the desired duration (e.g., 4 hours).[2][5]

-

Analysis: Perform the TfR1 Degradation Assay (Protocol 5.1) to assess TfR1 levels. A successful experiment will show that pre-treatment with the lipid raft disruptor antagonizes or blocks the degradation of TfR1 by this compound.[2][5][7]

Quantitative PCR (qPCR) for Hepcidin Expression

This protocol measures changes in hepcidin gene expression in response to this compound treatment in vivo.

-

Animal Treatment: Administer this compound or a vehicle control to rats via injection for a set number of days (e.g., 4 days).[5]

-

Tissue Collection: Euthanize the animals and harvest liver tissue.

-

RNA Isolation: Isolate total RNA from the liver tissue using a suitable kit (e.g., TRIzol reagent).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.[5]

-

qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for the hepcidin gene and a housekeeping gene (e.g., 36B4 or GAPDH) for normalization.[1][5]

-

Data Analysis: Calculate the relative fold change in hepcidin mRNA expression in the this compound-treated group compared to the control group using the ΔΔCt method.

Isolation of Lipid Rafts (Detergent-Resistant Membranes)

This is a general biochemical method to determine if a protein is localized to lipid rafts.

-

Cell Lysis: Lyse cells in a cold, non-ionic detergent buffer (e.g., 1% Triton X-100 in TNE buffer) on ice.[10][11]

-

Sucrose (B13894) Gradient Ultracentrifugation: Mix the lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Create a discontinuous sucrose gradient (e.g., 5-35%) on top of the lysate.[10]

-

Ultracentrifugation: Centrifuge at high speed (e.g., >100,000 x g) for several hours (e.g., 18-20 hours).[10]

-

Fraction Collection: Due to their buoyancy, lipid rafts (Detergent-Resistant Membranes or DRMs) will float to the lower-density fractions at the top of the gradient. Carefully collect fractions from top to bottom.

-

Analysis: Analyze each fraction by Western blot for the protein of interest (e.g., TfR1), a known lipid raft marker (e.g., Caveolin-1 or Flotillin), and a non-raft marker (e.g., Calnexin).[11][12]

Visualizing the Pathways and Processes

Caption: this compound signaling pathway leading to hepcidin upregulation.

Caption: Experimental workflow for a lipid raft disruption assay.

Caption: Logical relationship between this compound, lipid rafts, and TfR1.

Conclusion and Future Directions

The action of this compound provides a compelling example of how small molecules can exploit specific cellular microdomains to exert powerful biological effects. The evidence is clear that lipid rafts are not passive bystanders but are a mandatory component of the machinery that this compound uses to induce the clathrin-independent internalization and subsequent degradation of Transferrin Receptor 1.[2][5][7] This initial action at the plasma membrane precipitates a signaling cascade that culminates in the systemic regulation of iron homeostasis via hepcidin.[1][2]

This alternative trafficking pathway for TfR1, revealed by the action of the ferristatins, holds significant clinical potential for limiting iron acquisition in iron-overload disorders or in cancers that are highly dependent on iron.[2][5] Further research into the specific proteins within the lipid rafts that mediate this process could unveil new targets for therapeutic intervention. Understanding the full scope of this lipid raft-dependent mechanism will continue to be a crucial area of study for iron biology and drug development.

References

- 1. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid raft - Wikipedia [en.wikipedia.org]

- 4. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A critical survey of methods to detect plasma membrane rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid raft-dependent endocytosis: a new route for hepcidin-mediated regulation of ferroportin in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Effect of Ferristatin II on Divalent Metal Transporter 1 (DMT1) Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferristatin II, a small molecule initially identified as an inhibitor of transferrin-mediated iron uptake, has a multifaceted mechanism of action that extends beyond its effects on the transferrin receptor 1 (TfR1). A significant aspect of its function involves the regulation of the divalent metal transporter 1 (DMT1), a key protein responsible for the uptake of non-transferrin-bound iron. This technical guide synthesizes the current understanding of how this compound modulates DMT1, focusing on the induction of its internalization from the plasma membrane. This process occurs through a clathrin- and dynamin-independent pathway, distinct from the degradative pathway it initiates for TfR1. This guide provides an in-depth look at the available data, relevant experimental protocols, and the proposed signaling pathways.

Introduction

Divalent Metal Transporter 1 (DMT1), also known as SLC11A2, is a crucial transmembrane protein for iron homeostasis, responsible for the transport of ferrous iron across cell membranes.[1] It is highly expressed in the duodenum for dietary iron absorption and in the endosomes of most cells to transport iron released from transferrin into the cytoplasm.[1] Given its central role, DMT1 is a key target for therapeutic intervention in iron-overload disorders.

This compound is a small molecule inhibitor of iron transport.[2] While its best-characterized effect is the promotion of transferrin receptor 1 (TfR1) degradation through a nystatin-sensitive lipid raft pathway, emerging evidence has revealed a distinct and significant effect on DMT1.[2][3] Research indicates that this compound attenuates iron uptake by inducing the internalization of DMT1 from the plasma membrane.[4] This guide will provide a detailed examination of this specific mechanism.

Mechanism of Action: DMT1 Internalization

The primary effect of this compound on DMT1 is the induction of its removal from the cell surface through endocytosis.[4] Key characteristics of this process are:

-

Internalization without Degradation: Unlike its effect on TfR1, this compound triggers the internalization of DMT1 without causing its subsequent degradation.[4] This suggests a regulatory mechanism that sequesters DMT1 away from the plasma membrane, thereby inhibiting its iron transport function.

-

Clathrin-Independent Pathway: The internalization of DMT1 induced by this compound does not rely on the classical clathrin-mediated endocytosis pathway.[4]

-

Dynamin-Independent Mechanism: The process is also independent of dynamin, a GTPase essential for the scission of clathrin-coated pits from the plasma membrane.[4] The inhibitor dynasore (B607235) does not block the internalization of DMT1 by this compound.[4]

This points towards a less common endocytic pathway, the specifics of which are still under investigation.

Quantitative Data

Table 1: Effect of this compound on Transferrin-Mediated Iron Uptake and TfR1 Levels

| Parameter | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |

| 55Fe Uptake | 0 - 100 | 4 | Dose-dependent inhibition | [2] |

| ~12 (IC50) | 4 | 50% inhibition of iron uptake | [2][5] | |

| TfR1 Protein Levels | 0 - 100 | 4 | Dose-dependent degradation | [2] |

It is hypothesized that a similar dose-dependent effect would be observed for the reduction of cell surface DMT1 levels.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effect of this compound on DMT1 internalization. These are based on standard cell biology techniques and information from related studies.

Protocol 1: Cell Culture and Treatment

-

Cell Line: A human intestinal epithelial cell line, such as Caco-2/TC7, which endogenously expresses DMT1, is suitable.[6]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and diluted to the final working concentrations in cell culture medium immediately before use.

-

Treatment: Cells are seeded to a desired confluency (e.g., 80%) and then treated with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for different time points (e.g., 1, 2, 4, 6 hours). A vehicle control (DMSO) is run in parallel.

Protocol 2: Immunofluorescence Microscopy for DMT1 Localization

-

Cell Preparation: Cells are grown on glass coverslips and treated with this compound as described in Protocol 1.

-

Fixation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular epitopes.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for an extracellular or intracellular domain of DMT1 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides with an anti-fade mounting medium.

-

Imaging: Images are acquired using a confocal laser scanning microscope. A decrease in plasma membrane-associated fluorescence and an increase in intracellular puncta in this compound-treated cells would indicate DMT1 internalization.

Protocol 3: Cell Surface Biotinylation to Quantify Surface DMT1

-

Cell Treatment: Cells are cultured in petri dishes and treated with this compound as described in Protocol 1.

-

Biotinylation: After treatment, cells are washed with ice-cold PBS and incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C to label cell surface proteins.

-

Quenching: The biotinylation reaction is quenched by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).

-

Cell Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Streptavidin Pulldown: An aliquot of the total cell lysate is saved for analysis. The remaining lysate is incubated with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.

-

Elution and Western Blotting: The beads are washed, and the bound proteins are eluted. The total cell lysate and the biotinylated fraction are then analyzed by SDS-PAGE and Western blotting using a primary antibody against DMT1.

-

Quantification: The intensity of the DMT1 band in the biotinylated fraction is quantified using densitometry and normalized to a loading control. A decrease in the DMT1 signal in the biotinylated fraction of this compound-treated cells indicates a reduction in cell surface DMT1.

Signaling Pathways and Visualizations

The precise signaling cascade initiated by this compound to induce clathrin-independent DMT1 internalization is not yet fully elucidated. The following diagrams illustrate the proposed mechanism and a typical experimental workflow.

Caption: Proposed pathway for this compound-induced DMT1 internalization.

Caption: Workflow for immunofluorescence analysis of DMT1 internalization.

Conclusion and Future Directions

This compound presents a dual mechanism for inhibiting cellular iron uptake, targeting both TfR1 for degradation and DMT1 for internalization. The discovery of its effect on DMT1 internalization via a clathrin- and dynamin-independent pathway opens new avenues for research and therapeutic development.[4] Future studies should focus on elucidating the precise molecular machinery and signaling events that govern this non-classical endocytic pathway. Identifying the direct cellular target of this compound that initiates this process will be crucial for developing more specific and potent inhibitors of DMT1 for the treatment of iron-overload disorders.

References

- 1. Frontiers | Altered Iron Metabolism and Impact in Cancer Biology, Metastasis, and Immunology [frontiersin.org]

- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]

- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intestinal DMT1 cotransporter is down-regulated by hepcidin via proteasome internalization and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Iron Inhibition: A Technical Guide to Ferristatin II

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular mechanisms of Ferristatin II, a small molecule inhibitor of iron transport. By elucidating its primary modes of action, this document aims to provide a comprehensive resource for researchers and professionals engaged in the study of iron homeostasis and the development of novel therapeutics targeting iron metabolism.

Executive Summary

This compound is a potent inhibitor of cellular iron uptake, primarily exerting its effects through the degradation of Transferrin Receptor-1 (TfR1).[1][2][3] This action disrupts the primary pathway for iron acquisition by most cells. Furthermore, this compound has been shown to influence systemic iron regulation by modulating hepcidin (B1576463) expression, the master regulator of iron homeostasis.[1][4] Its multifaceted mechanism of action, involving both cellular and systemic pathways, makes it a valuable tool for studying iron metabolism and a potential lead compound for therapeutic development in iron-overload disorders and other related pathologies.[5][6]

Mechanism of Action

This compound's inhibitory effects on iron transport are attributed to two main mechanisms:

-

Degradation of Transferrin Receptor-1 (TfR1): The principal mechanism of this compound is the induction of TfR1 degradation.[1][2][7] Unlike the canonical clathrin-mediated endocytosis of TfR1, this compound promotes receptor internalization through a nystatin-sensitive lipid raft pathway.[1][3][8] This process is independent of clathrin and dynamin.[1][8] The degradation of TfR1 leads to a reduced number of receptors on the cell surface, thereby diminishing the cell's capacity for transferrin-bound iron uptake.[1]

-

Inhibition of Divalent Metal Transporter 1 (DMT1): In addition to its effects on TfR1, in vitro studies have indicated that this compound can also inhibit the transport of iron by DMT1.[2][9] DMT1 is crucial for the absorption of dietary non-heme iron in the duodenum and for iron transport out of the endosome.[10][11][12] By inhibiting DMT1, this compound can further contribute to the reduction of cellular iron levels.[9]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the effects of this compound on cellular iron uptake and protein expression.

Table 1: In Vitro Inhibition of Iron Uptake and TfR1 Degradation

| Parameter | Cell Line | Concentration | Duration | Effect | Citation |

| 55Fe Uptake (IC50) | HeLa | ~12 µM | 4 hours | 50% inhibition of 55Fe-Tf uptake | [1] |

| TfR1 Degradation | HeLa | 50 µM | 4 hours | ~60-70% reduction in TfR1 levels | [1] |

| TfR1 Degradation | HeLa | Up to 100 µM | 4 hours | Dose-dependent degradation of TfR1 | [1] |

| TfR2 Levels | Hep3B | 50 µM | 4 hours | No significant decrease | [1] |

| HFE Levels | HeLa | 50 µM | 4 hours | No significant decrease | [1] |

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Treatment | Duration | Effect | Citation |

| Hepatic Hepcidin mRNA | 40 mg/kg | 4 days | ~9-fold increase | [1] |

| Intestinal 59Fe Uptake | 40 mg/kg | 4 days | Reduced uptake into blood | [1] |

| Serum Iron | 40 mg/kg | 4 days | Significantly lower | [2][4] |

| Transferrin Saturation | 40 mg/kg | 4 days | Significantly lower | [2][4] |

| Liver Non-heme Iron | 40 mg/kg | 4 days | No significant change | [2] |

| Spleen Non-heme Iron | 40 mg/kg | 4 days | Increased | [4] |

| Hepatic TfR1 Levels | 40 mg/kg | 4 days | Significantly reduced | [2] |

| Hepatic Smad7 & Id1 mRNA | 40 mg/kg | 4 days | Decreased expression | [4] |

| Hepatic α-2-macroglobulin, α-1-acid glycoprotein, C-reactive peptide mRNA | 40 mg/kg | 4 days | Increased expression | [4] |

| Hepatic Stat3 Phosphorylation | 40 mg/kg | 4 days | Increased | [4] |

Signaling Pathways Modulated by this compound

This compound not only affects cellular iron uptake directly but also influences the systemic regulation of iron homeostasis through the hepcidin signaling pathway.

Hepcidin Induction Pathway

In vivo studies have demonstrated that this compound treatment leads to a significant increase in hepatic hepcidin expression.[1][4] This effect is thought to be a consequence of TfR1 degradation, which liberates the HFE protein to interact with other proteins like TfR2, initiating a signaling cascade that upregulates hepcidin synthesis.[1][2]

Caption: this compound-induced TfR1 degradation and subsequent hepcidin induction.

Downstream Effects of Hepcidin

Increased hepcidin levels lead to the internalization and degradation of the iron exporter ferroportin (Fpn) on the surface of duodenal enterocytes and macrophages.[1][2][4] This action blocks dietary iron absorption and the release of iron from recycled red blood cells, resulting in lower serum iron levels.[2][4]

References

- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The small-molecule iron transport inhibitor ferristatin/NSC306711 promotes degradation of the transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane [ouci.dntb.gov.ua]

- 12. uniprot.org [uniprot.org]

Preliminary Studies on Ferristatin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferristatin II (also known as NSC8679) is a small molecule inhibitor of iron uptake.[1] It is structurally similar to ferristatin (NSC306711) and functions by inducing the degradation of Transferrin Receptor-1 (TfR1), a key protein in cellular iron acquisition.[2][3] This document provides a comprehensive overview of the preliminary research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the downregulation of TfR1.[2][4] Unlike the canonical clathrin-mediated endocytosis pathway for TfR1, this compound induces receptor degradation through a nystatin-sensitive lipid raft pathway.[3][4] This process is independent of clathrin and dynamin.[2] The degradation of TfR1 leads to reduced cellular iron uptake.[4] Interestingly, the presence of transferrin (Tf), the natural ligand for TfR1, can block the degradative action of this compound, suggesting that ligand binding interferes with the drug's activity.[3][5] This effect is lost in a ligand-binding-deficient mutant of TfR1 (G647A).[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies on this compound.

In Vitro Efficacy

| Parameter | Cell Line | Value | Conditions | Reference |

| IC50 for 55Fe Uptake Inhibition | HeLa | ~12 µM | 4-hour treatment with up to 100 µM this compound in the presence of 55Fe-Tf. | [4] |

| TfR1 Degradation | HeLa | ~60-70% reduction | 4-hour treatment with 50 µM this compound. | [4] |

| TfR1 Degradation | A498 and 786-O (human renal cancer) | Significant decrease | 4-hour treatment. | [6] |

In Vivo Efficacy (Rat Model)

| Parameter | Dosage | Treatment Duration | Outcome | Reference |

| Serum Iron | 0.2, 10, and 40 mg/kg | 4 days | Significantly reduced at all concentrations. | [2][4] |

| Transferrin Saturation | 0.2, 10, and 40 mg/kg | 4 days | Significantly reduced at all concentrations. | [2][4] |

| Hepatic TfR1 Protein Level | Up to 40 mg/kg | 4 days | ~50% decrease. | [2][4] |

| Hepatic Non-Heme Iron | Up to 40 mg/kg | 4 days | No significant change. | [2][4] |

| Intestinal 59Fe Uptake | 40 mg/kg | 4 days | Reduced. | [4] |

| Hepatic Hepcidin (B1576463) mRNA | 40 mg/kg | 4 days | ~9-fold increase. | [4] |

| Hepatic Hepcidin mRNA | Not specified | Not specified | Fourfold increase compared to saline-injected controls. | [1] |

Key Experimental Protocols

In Vitro TfR1 Degradation Assay

-

Cell Culture: HeLa cells are cultured in Dulbecco's minimal essential medium (DMEM) supplemented with fetal bovine serum and antibiotics.[3][4]

-

This compound Treatment: Cells are washed with phosphate-buffered saline (PBS) and then with serum-free medium. This compound (e.g., 50 µM) or a vehicle control (DMSO) is added to the cells in serum-free medium.[2][4]

-

Inhibitor Treatments (Optional):

-

To inhibit lysosomal degradation, cells can be pre-treated with Bafilomycin A1 (e.g., 10 nM) overnight.[2][4]

-

To disrupt lipid rafts, cells can be pre-treated with nystatin (B1677061) (e.g., 25 µg/mL) for 20-30 minutes before adding this compound.[2][4]

-

-

Incubation: Cells are incubated for a specified time (e.g., 4 hours) at 37°C with 5% CO2.[2][4]

-

Analysis: Cell lysates are collected for Western blot analysis to determine TfR1 protein levels, with actin used as a loading control.[3][4]

In Vivo Rat Study Protocol

-

Animal Model: Sprague-Dawley rats are used.[2]

-

Administration: this compound is administered intravenously or via intraperitoneal injection at specified doses (e.g., 0.2, 10, or 40 mg/kg).[1][2]

-

Treatment Schedule: Injections can be given twice daily for a period of 3 days, with a final injection on day 4.[1]

-

Fasting and Sample Collection: On the final day, rats are fasted for 6 hours before being humanely euthanized for tissue and blood collection.[1]

-

Iron Status Analysis:

-

59Fe Tracer Studies: To assess intestinal iron absorption, rats are administered 59Fe by gavage, and radioactivity in blood samples is measured over time.[2][4]

Signaling Pathways and Experimental Workflows

This compound-Induced TfR1 Degradation Pathway

This compound promotes the internalization of TfR1 through a lipid raft-dependent, clathrin-independent pathway, leading to its degradation in the lysosome.

Proposed Model of this compound Action on Hepatic Hepcidin Expression

In vivo, this compound-induced degradation of hepatic TfR1 leads to an increase in hepcidin expression. This is thought to occur through the liberation of HFE from TfR1, allowing it to interact with TfR2 and initiate a signaling cascade. Additionally, this compound treatment is associated with increased Stat3 phosphorylation, suggesting a potential interplay between different signaling pathways in regulating hepcidin.

Experimental Workflow for Assessing this compound's Effect on Ferroptosis

Recent studies have explored the role of this compound in inhibiting ferroptosis, a form of iron-dependent cell death. The workflow below outlines a typical experimental approach to investigate this effect.

Discussion and Future Directions

The preliminary studies on this compound have established its role as a potent modulator of iron homeostasis through the degradation of TfR1. Its unique mechanism of action, bypassing the classical clathrin-mediated endocytosis pathway, presents an interesting avenue for further investigation into cellular trafficking and signaling. The downstream effects on hepcidin regulation highlight its potential systemic impact on iron metabolism.[1]

The emerging role of this compound in the context of ferroptosis opens up new therapeutic possibilities, particularly in conditions where iron-mediated cell death is implicated, such as in certain cancers and neurodegenerative diseases.[7] Further research is warranted to fully elucidate the molecular players involved in the this compound-induced degradation of TfR1 and to explore its therapeutic potential in various disease models. The precise mechanism by which this compound influences the Smad and Stat3 signaling pathways to regulate hepcidin also remains an area for future investigation.[1]

References

- 1. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]

- 5. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferristatin II: A Technical Guide to its CAS Number, Synonyms, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferristatin II is a small molecule inhibitor of iron uptake that has garnered significant interest in the scientific community for its unique mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, mechanism of action, and key experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development and cellular biology.

Chemical Identification

This compound is chemically identified as 4-amino-3-[[4'-[[2,4-diaminophenyl]azo][1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonic acid, disodium (B8443419) salt. Its key identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 1937-37-7[1] |

| Synonyms | Chlorazol Black, C.I. 30235, NSC 8679[1] |

| Molecular Formula | C₃₄H₂₅N₉Na₂O₇S₂ |

| Molecular Weight | 781.7 g/mol |

Mechanism of Action: Inhibition of Iron Uptake

This compound exerts its primary effect by inhibiting cellular iron uptake. It achieves this by inducing the degradation of Transferrin Receptor 1 (TfR1), a key protein responsible for the import of iron-bound transferrin into the cell.[2][3] This process is distinct from the classical clathrin-mediated endocytosis pathway typically associated with TfR1 trafficking.

Signaling Pathway of this compound-Induced TfR1 Degradation

The mechanism involves a nystatin-sensitive, lipid raft-mediated pathway. Nystatin (B1677061) is a compound known to disrupt lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. The sensitivity of this compound's action to nystatin indicates that the integrity of these lipid rafts is crucial for the drug-induced degradation of TfR1.[2][3][4] This clathrin-independent pathway represents an alternative route for receptor internalization and degradation.[2]

Effect on Hepcidin (B1576463) Expression

In addition to its direct effect on TfR1, this compound has been shown to influence systemic iron homeostasis by upregulating the expression of hepcidin, the master regulator of iron metabolism.[5] This effect appears to be mediated, at least in part, through the activation of the STAT3 signaling pathway.[5] Increased hepcidin levels lead to the degradation of the iron exporter ferroportin, resulting in decreased iron absorption from the intestine and reduced iron release from macrophages.

Quantitative Data

The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.

In Vitro Efficacy

| Parameter | Cell Line | Value | Reference |

| IC₅₀ for Iron Uptake Inhibition | HeLa | ~12 µM | [2] |

In Vivo Effects in Rats

| Dosage | Duration | Observed Effects | Reference |

| 0.2, 10, 40 mg/kg | 4 days | Reduced serum iron levels and transferrin saturation. | [1] |

| 10 mg/kg | 2 days | Increased hepatic hepcidin expression and STAT3 phosphorylation. | [5] |

Experimental Protocols

In Vitro Inhibition of Iron Uptake in HeLa Cells

This protocol outlines the methodology used to determine the IC₅₀ of this compound for the inhibition of transferrin-mediated iron uptake.

1. Cell Culture:

-

HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

2. Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The culture medium is replaced with serum-free medium containing varying concentrations of this compound (e.g., 0-100 µM).

-

Cells are incubated with this compound for 4 hours.

3. Iron Uptake Assay:

-

⁵⁵Fe-labeled transferrin (⁵⁵Fe-Tf) is added to each well.

-

Cells are incubated for an additional 2 hours to allow for iron uptake.

-

The cells are then washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular ⁵⁵Fe-Tf.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

4. Data Analysis:

-

The percentage of iron uptake inhibition is calculated for each concentration of this compound relative to a vehicle-treated control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Studies in Rats

This protocol describes a typical in vivo study to evaluate the effects of this compound on iron metabolism in a rat model.

1. Animal Model:

-

Adult male Sprague-Dawley rats are used for the study.

-

Animals are housed in a controlled environment with a standard diet and water ad libitum.

2. Drug Administration:

-

Rats are randomly assigned to treatment groups (e.g., vehicle control, 0.2 mg/kg, 10 mg/kg, and 40 mg/kg this compound).

-

This compound, dissolved in a suitable vehicle (e.g., saline), is administered via intraperitoneal injection twice daily for a specified duration (e.g., 4 days).

3. Sample Collection:

-

At the end of the treatment period, blood samples are collected via cardiac puncture under anesthesia.

-

Livers are harvested and snap-frozen in liquid nitrogen for subsequent analysis.

4. Biochemical Analysis:

-

Serum iron and transferrin saturation are measured using commercially available kits.

-

Liver tissue is homogenized, and protein is extracted for Western blot analysis of TfR1 and other relevant proteins.

-

Hepatic hepcidin mRNA levels are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

5. Statistical Analysis:

-

Data are expressed as mean ± standard error of the mean (SEM).

-

Statistical significance between groups is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.

Conclusion